Histidyl-glycine chemical structure and properties
Histidyl-glycine chemical structure and properties
An In-Depth Technical Guide to Histidyl-Glycine: Structure, Synthesis, and Analysis
Introduction
Histidyl-glycine (His-Gly), a dipeptide composed of L-histidine and glycine, serves as a fundamental molecular entity in biochemistry and drug development. As a naturally occurring human metabolite, its significance extends from being a simple building block of proteins to a potential modulator of physiological processes.[1] The unique properties of its constituent amino acids—the versatile imidazole side chain of histidine and the conformational flexibility of glycine—confer specific chemical characteristics to the dipeptide. This guide offers a comprehensive technical overview of histidyl-glycine, detailing its chemical structure, physicochemical properties, synthetic methodologies, biological context, and analytical characterization for researchers, scientists, and drug development professionals.
Part 1: Molecular and Physicochemical Profile
A thorough understanding of a molecule's intrinsic properties is paramount for its application in research and development. This section delineates the structural and chemical characteristics of histidyl-glycine.
Chemical Structure and Nomenclature
Histidyl-glycine is formed through a peptide bond between the carboxyl group of L-histidine and the amino group of glycine.
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IUPAC Name: 2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid[1]
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Common Synonyms: His-Gly, L-Histidyl-glycine[1]
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Molecular Formula: C₈H₁₂N₄O₃[1]
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Canonical SMILES: C1=C(NC=N1)CN[1]
Caption: Chemical structure of L-Histidyl-Glycine.
Physicochemical Properties
The physicochemical properties of His-Gly are critical for predicting its behavior in biological systems and for developing analytical methods. The presence of three ionizable groups—the α-amino group, the carboxylic acid group, and the histidine imidazole side chain—governs its charge and solubility.
| Property | Value | Source |
| Molecular Weight | 212.21 g/mol | [1] |
| pKa (Strongest Acidic) | 3.34 (Carboxyl group) | |
| pKa (Strongest Basic) | 7.84 (α-Amino group) | |
| pKa (Histidine Side Chain) | ~6.0 | |
| Isoelectric Point (pI) | Calculated ~7.0 | |
| LogP (calculated) | -4.58 | [1] |
| Polar Surface Area | 121.1 Ų | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 5 | |
| Physical Description | Solid | [1] |
Expert Insight: The three pKa values are crucial. The pI is near physiological pH, meaning the molecule can exist as a zwitterion with a net neutral charge, but also as positively or negatively charged species with minor pH shifts.[2] This makes it particularly sensitive to its environment and influences its interaction with other molecules and its mobility in techniques like ion-exchange chromatography. Its low LogP value indicates high hydrophilicity.[1]
Part 2: Synthesis and Purification
The synthesis of dipeptides like His-Gly is a foundational technique in medicinal chemistry. Both solution-phase and solid-phase methods are applicable, each with distinct advantages.
Synthetic Strategies
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Solution-Phase Synthesis: This classical approach involves coupling protected amino acids in an organic solvent. It is highly scalable but can be labor-intensive, often requiring purification of intermediates after each step. A common strategy involves protecting the N-terminus of histidine (e.g., with a carbobenzyloxy group, Cbz) and the C-terminus of glycine (e.g., as a methyl ester), followed by activation of the histidine carboxyl group with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) for peptide bond formation.[3]
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Solid-Phase Peptide Synthesis (SPPS): SPPS is the modern standard for peptide synthesis, particularly for longer sequences. The C-terminal amino acid (glycine) is anchored to a solid resin, and protected amino acids are added sequentially. The use of Fmoc-protecting groups is common.[4] This method simplifies purification, as excess reagents are washed away after each step.
Protocol: Solution-Phase Synthesis of His-Gly
This protocol is a representative example based on established chemical principles for peptide coupling.
Step 1: Protection of Amino Acids
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Rationale: To prevent self-polymerization and unwanted side reactions, the reactive amino group of histidine and the carboxyl group of glycine must be temporarily blocked.
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Protect the α-amino group of L-histidine with a di-tert-butyl dicarbonate (Boc) group, yielding Boc-His-OH.
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Protect the carboxyl group of glycine by converting it to its methyl ester (Gly-OMe) using methanolic HCl.
Step 2: Peptide Coupling
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Rationale: The carboxyl group of Boc-His-OH is activated to make it more susceptible to nucleophilic attack by the amino group of Gly-OMe. HOBt (Hydroxybenzotriazole) is often added with DCC to suppress side reactions and improve yield.
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Dissolve Boc-His-OH in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
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Add a coupling agent (e.g., 1.1 equivalents of DCC) and an additive (e.g., 1.1 equivalents of HOBt).
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Stir the mixture at 0°C for 15-20 minutes to form the active ester.
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Add 1.0 equivalent of Gly-OMe dissolved in DMF to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor reaction completion via Thin Layer Chromatography (TLC).
Step 3: Deprotection and Purification
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Rationale: The protecting groups are removed to yield the final dipeptide. The choice of deprotection agent depends on the protecting group used (e.g., trifluoroacetic acid for Boc, alkaline hydrolysis for the methyl ester).
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Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
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Remove the solvent under reduced pressure.
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Perform acidic deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM.
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Perform alkaline hydrolysis (saponification) of the methyl ester using NaOH in a methanol/water mixture.
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Purify the final product, His-Gly, using reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography.
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Confirm the product's identity and purity via Mass Spectrometry and NMR.
Caption: Workflow for solution-phase synthesis of His-Gly.
Part 3: Biological Significance and Applications
While His-Gly itself is primarily known as a metabolite, the class of histidine-containing dipeptides exhibits significant biological activities, providing a strong rationale for investigating His-Gly in various therapeutic contexts.
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Metabolic Role: Histidyl-glycine is found in human tissues and can be detected in various foods, suggesting it is a product of normal protein catabolism.
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Antioxidant and Anti-glycation Properties: Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), are potent antioxidants and sequestering agents for reactive carbonyl species.[5][6] They can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications.[6] The imidazole ring of histidine is key to this activity, and it is plausible that His-Gly shares these protective functions.[6]
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Relation to GHK-Cu: His-Gly is a structural fragment of the well-studied tripeptide Glycyl-L-histidyl-L-lysine (GHK). GHK has a high affinity for copper (II) ions, forming the GHK-Cu complex.[7] This complex is known to promote wound healing, stimulate collagen synthesis, and exhibit anti-inflammatory effects, making it a popular ingredient in cosmetic and therapeutic products.[7][8] The Gly-His portion of the tripeptide is crucial for copper coordination.[7] Studying His-Gly provides insight into the fundamental interactions that drive the biological activity of larger, related peptides.
Part 4: Analytical Methodologies
Robust analytical methods are essential for the quantification and characterization of His-Gly in both synthetic preparations and biological matrices.
Chromatographic Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the separation and quantification of His-Gly. Due to its high polarity, an ion-pairing agent is often required to achieve adequate retention on a C18 column.
Protocol: RP-HPLC Analysis of Histidine-Containing Dipeptides
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Rationale: This method, adapted from published protocols for similar dipeptides, uses an ion-pairing agent that forms a neutral complex with the charged peptide, increasing its hydrophobicity and retention on the nonpolar stationary phase.[9]
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 analytical column (e.g., TSK–gel ODS-80Ts, 4.6 mm × 150 mm, 5 µm).[9]
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Mobile Phase A: 50 mmol/L potassium dihydrogen phosphate containing 6 mmol/L 1-heptanesulfonic acid (as ion-pairing agent), adjusted to pH 3.4.[9]
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Mobile Phase B: Acetonitrile.[9]
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Elution: Isocratic elution with 96% Mobile Phase A and 4% Mobile Phase B.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210-220 nm (wavelength for peptide bond).
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Quantification: Use a standard curve prepared with a certified reference standard of His-Gly.
Spectroscopic Characterization
Spectroscopic techniques provide definitive structural confirmation.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. His-Gly will show a prominent ion at [M+H]⁺ ≈ 213.09 m/z.
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Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
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Rationale: ¹H-NMR provides detailed structural information by probing the chemical environment of each proton.
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Expected Signals: In D₂O, the spectrum would show:
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Glycine α-CH₂: A singlet or AB quartet around 3.8-4.0 ppm. The specific chemical shift of glycine's alpha protons is known to be around 3.5-3.55 ppm in many biological contexts.[10][11][12]
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Histidine α-CH: A triplet around 4.2-4.4 ppm.
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Histidine β-CH₂: Two diastereotopic protons appearing as a multiplet (dd) around 3.0-3.2 ppm.
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Histidine Imidazole C2-H and C4-H: Two singlets in the aromatic region (~7.0-8.5 ppm). Their exact position is highly sensitive to pH due to protonation of the imidazole ring.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups. Key expected peaks include: a broad O-H stretch (~3300-2500 cm⁻¹ for the carboxylic acid), N-H stretches (~3300 cm⁻¹), the Amide I band (C=O stretch) around 1650 cm⁻¹, and the Amide II band (N-H bend) around 1550 cm⁻¹.
Caption: Analytical workflow for His-Gly characterization.
Conclusion
Histidyl-glycine, while a simple dipeptide, represents a molecule of significant interest. Its well-defined chemical structure and properties make it an excellent model system for studying peptide synthesis and analysis. Furthermore, its position within the broader class of biologically active histidine-containing peptides, including the renowned GHK-Cu, provides a compelling basis for its exploration in drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists to effectively synthesize, analyze, and investigate the potential of histidyl-glycine.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101179, Histidylglycine. Retrieved from [Link].
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Human Metabolome Database (2021). Metabocard for Histidylglycine (HMDB0028885). Retrieved from [Link].
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Akabori, S., Okawa, K., & Sakiyama, F. (1959). Synthesis of Histidyl Peptides. Bulletin of the Chemical Society of Japan, 32(8), 887-890. Available at: [Link].
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Kowalska, M., et al. (2018). Developments in the Synthesis and Biological Activity of Glycyl-L-Histydyl-L-Lysine Derivatives. ChemInform, 49(32). Available at: [Link].
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Song, B. C., et al. (2017). Biological functions of histidine-dipeptides and metabolic syndrome. Journal of Exercise Nutrition & Biochemistry, 21(4), 1-8. Available at: [Link].
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Song, B. C., et al. (2017). Biological functions of histidine-dipeptides and metabolic syndrome. Journal of Exercise Nutrition & Biochemistry, 21(4), 1-8. Available at: [Link].
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Khan Academy. (n.d.). Special cases: Histidine, proline, glycine, cysteine. Retrieved from [Link].
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Tanimoto, S., et al. (2020). Quantification of Histidine-Containing Dipeptides in Dolphin Serum Using a Reversed-Phase Ion-Pair High-Performance Liquid Chromatography Method. Animals, 10(11), 2187. Available at: [Link].
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University of Calgary. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins - pKa and pI values. Retrieved from [Link].
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Pickart, L., & Thaler, M. M. (1973). Tripeptide in human serum which prolongs survival of normal liver cells and stimulates growth in neoplastic liver. Nature New Biology, 243(124), 85-87. Available at: [Link].
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Sakuma, S., et al. (2013). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. International Journal of Molecular Sciences, 14(10), 20545-20557. Available at: [Link].
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Topcu, M., et al. (2000). Demonstration of Glycine Peaks at 3.50 ppm in a Patient with van der Knaap Syndrome. American Journal of Neuroradiology, 21(3), 534-536. Available at: [Link].
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Righi, V., et al. (2010). High-resolution magic angle spinning magnetic resonance spectroscopy detects glycine as a biomarker in brain tumors. Cancer Research, 70(1), 179-187. Available at: [Link].
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Righi, V., et al. (2010). High-resolution magic angle spinning magnetic resonance spectroscopy detects glycine as a biomarker in brain tumors. Cancer Research, 70(1), 179-187. Available at: [Link].
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